KCNQ2 Antagonist Activity
The 6-ethylquinoline-3-carbonitrile scaffold, of which 2-chloro-6-ethylquinoline-3-carbonitrile is a core synthetic precursor, exhibits quantifiable antagonist activity at the KCNQ2 potassium channel. In CHO cells expressing KCNQ2, a derivative of this scaffold demonstrated an IC₅₀ of 70 nM as measured by automated patch clamp assay after 3 minutes of incubation [1]. This value establishes a baseline potency for the scaffold class and informs the expected activity range of derivatives synthesized from the 2-chloro-6-ethylquinoline-3-carbonitrile precursor.
| Evidence Dimension | KCNQ2 potassium channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM (scaffold derivative; target compound serves as precursor) |
| Comparator Or Baseline | Inactive control baseline; no direct comparator data available in primary literature for this specific CAS |
| Quantified Difference | Not calculable (class-level evidence only) |
| Conditions | CHO cells expressing KCNQ2; automated patch clamp assay; 3 min incubation |
Why This Matters
Establishes that the 6-ethylquinoline-3-carbonitrile scaffold possesses measurable ion channel modulatory activity, which guides the selection of 2-chloro-6-ethylquinoline-3-carbonitrile as the preferred precursor for medicinal chemistry campaigns targeting KCNQ family channels.
- [1] BindingDB Entry BDBM50395464 / CHEMBL2164048. Antagonist activity at KCNQ2 expressed in CHO cells (IC₅₀ = 70 nM). Accessed 2025. View Source
